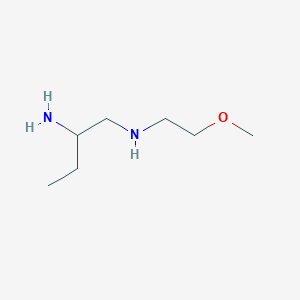

(2-Aminobutyl)(2-methoxyethyl)amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H18N2O |

|---|---|

Molecular Weight |

146.23 g/mol |

IUPAC Name |

1-N-(2-methoxyethyl)butane-1,2-diamine |

InChI |

InChI=1S/C7H18N2O/c1-3-7(8)6-9-4-5-10-2/h7,9H,3-6,8H2,1-2H3 |

InChI Key |

NCJCJQVRCBKWPP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CNCCOC)N |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparation Strategies for 2 Aminobutyl 2 Methoxyethyl Amine

Established Synthetic Routes to (2-Aminobutyl)(2-methoxyethyl)amine

Amination Reactions in the Synthesis of this compound

Amination reactions are a fundamental approach for the formation of C-N bonds and are widely employed in the synthesis of amines. fiveable.me The direct alkylation of a primary amine with an alkyl halide is a classical method, though it is often hampered by a lack of selectivity, leading to mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. libretexts.org

A common strategy to synthesize a secondary amine like this compound would involve the reaction of 2-aminobutane with a suitable 2-methoxyethyl halide. However, the increased nucleophilicity of the resulting secondary amine makes it more reactive than the starting primary amine, often leading to the formation of a tertiary amine as a significant byproduct. youtube.com To circumvent this, methods that employ a large excess of the primary amine can be used to favor the formation of the desired secondary amine.

Another approach involves the use of protecting groups. For instance, the Gabriel synthesis utilizes potassium phthalimide (B116566) to alkylate with an alkyl halide, followed by hydrolysis or hydrazinolysis to release the primary amine. libretexts.org While traditionally used for primary amine synthesis, modifications of this method could potentially be adapted for secondary amine synthesis in a multi-step sequence.

Reductive Amination Pathways to this compound

Reductive amination is a highly versatile and widely used method for the synthesis of primary, secondary, and tertiary amines from aldehydes or ketones. youtube.comlibretexts.org This two-step process involves the initial formation of an imine or enamine intermediate from the reaction of a carbonyl compound with an amine, followed by the reduction of this intermediate to the corresponding amine. fiveable.mestackexchange.com

To synthesize this compound, one could react 2-butanone (B6335102) with 2-methoxyethylamine (B85606). This reaction would form an imine intermediate which is then reduced to the target secondary amine. youtube.com Alternatively, butanal could be reacted with 2-methoxyethylamine, followed by reduction.

A key advantage of reductive amination is the ability to perform it as a "one-pot" reaction. youtube.com This involves combining the carbonyl compound, the amine, and a reducing agent in a single reaction vessel. A crucial aspect of this one-pot procedure is the choice of the reducing agent. It must be selective enough to reduce the iminium ion intermediate faster than it reduces the starting carbonyl compound. youtube.com Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are commonly used for this purpose as they are less reactive towards aldehydes and ketones but readily reduce the protonated imine. stackexchange.comorganic-chemistry.org

The general mechanism for the reductive amination to form this compound would proceed as follows:

Nucleophilic attack of the primary amine (2-methoxyethylamine) on the carbonyl carbon of 2-butanone.

Proton transfer steps to form a carbinolamine intermediate.

Dehydration of the carbinolamine to form an iminium ion.

Reduction of the iminium ion by a hydride reagent to yield the final secondary amine. libretexts.org

Multistep Synthesis Approaches to this compound

Multistep synthesis provides a planned and controlled route to complex molecules, allowing for the sequential introduction of functional groups and the construction of the target architecture. fiveable.me This approach is particularly useful when direct methods lack selectivity or are incompatible with other functional groups in the molecule. researchgate.net

A potential multistep synthesis for this compound could begin with more readily available starting materials and proceed through several transformations. For example, a route could be designed starting from ethylene (B1197577) glycol monomethyl ether. google.com This could be converted to 2-methoxyethyl chloride, which can then be used in a nucleophilic substitution reaction with a protected form of 2-aminobutane. Subsequent deprotection would yield the desired product.

Another multistep strategy could involve the construction of the carbon skeleton followed by the introduction of the amine functionalities. This might involve aldol (B89426) condensation reactions to build the butyl group, followed by amination and etherification steps. The selection of appropriate protecting groups and reaction conditions at each stage is critical to ensure high yields and avoid unwanted side reactions. fiveable.me

Novel and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods. nih.gov Green chemistry principles, such as atom economy, the use of catalysts, and the avoidance of hazardous reagents and solvents, are increasingly being applied to amine synthesis. nih.gov

For the synthesis of unsymmetrical secondary amines like this compound, catalytic methods offer a promising green alternative to traditional stoichiometric reactions. Transition metal-catalyzed N-alkylation reactions have emerged as a powerful tool. nih.gov Catalysts based on ruthenium, iridium, and palladium have shown high efficiency in promoting the coupling of amines with alcohols or other amines. nih.govorganic-chemistry.org For instance, a ruthenium-catalyzed deaminative coupling of primary amines can be employed to synthesize both symmetric and unsymmetric secondary amines, with ammonia (B1221849) being the only byproduct. acs.orgresearchgate.netorganic-chemistry.org

The use of biocatalysis also represents a green approach. Transaminases, for example, can be used for the asymmetric synthesis of chiral amines, offering high enantioselectivity under mild reaction conditions. While direct application to this compound might require engineered enzymes, the principles of biocatalysis are highly relevant for the future of amine synthesis.

Furthermore, the use of greener solvents, such as water or supercritical fluids, is being explored. nih.gov Reductive amination reactions have been successfully carried out in aqueous media using nanomicelles to solubilize the reactants. organic-chemistry.org These approaches reduce the reliance on volatile and often toxic organic solvents.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity of this compound

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired product in any chemical synthesis. For the preparation of this compound, several parameters can be fine-tuned.

Table 1: Key Parameters for Optimization in the Synthesis of this compound

| Parameter | Influence on the Reaction | Optimization Strategy |

| Catalyst | The choice of catalyst and its loading can significantly impact reaction rate and selectivity, particularly in catalytic amination and reductive amination reactions. nih.gov | Screening of different metal catalysts (e.g., Ru, Ir, Pd) and ligands is necessary to identify the most effective system. nih.gov The catalyst concentration should be minimized while maintaining high conversion. |

| Solvent | The polarity and nature of the solvent can affect the solubility of reactants and intermediates, influencing reaction rates and equilibrium positions. | A range of solvents with varying polarities should be tested. Green solvents like water or 2-MeTHF are preferable. unibe.ch |

| Temperature | Reaction temperature affects the rate of reaction. Higher temperatures can lead to faster reactions but may also promote side reactions and decomposition. | The temperature should be optimized to achieve a reasonable reaction time while minimizing the formation of byproducts. |

| pH | In reductive amination, the pH is critical for the formation of the iminium ion intermediate. youtube.com | The pH should be carefully controlled, typically in the slightly acidic range, to facilitate imine formation without deactivating the amine nucleophile. |

| Reducing Agent | The type and stoichiometry of the reducing agent are crucial for selective reduction of the imine intermediate in reductive amination. | Mild and selective reducing agents like NaBH3CN or NaBH(OAc)3 are preferred. organic-chemistry.org The stoichiometry should be optimized to ensure complete reduction without affecting other functional groups. |

| Reactant Ratio | The molar ratio of the reactants can be adjusted to favor the formation of the desired secondary amine and suppress over-alkylation. | In direct alkylation, using an excess of the primary amine can increase the yield of the secondary amine. |

By systematically varying these parameters, it is possible to develop a robust and efficient process for the synthesis of this compound with high yield and purity.

Chemical Reactivity and Derivatization of 2 Aminobutyl 2 Methoxyethyl Amine

Nucleophilic Reactivity of the Amine Functionalities in (2-Aminobutyl)(2-methoxyethyl)amine

The defining characteristic of this compound in chemical reactions is the nucleophilicity of its secondary amine nitrogen. A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. The lone pair of electrons on the nitrogen atom of the amine group makes it an effective nucleophile. savemyexams.comchemguide.co.uk

The reactivity of this secondary amine is influenced by several factors:

Electronic Effects : The alkyl groups (2-butyl and 2-methoxyethyl) attached to the nitrogen atom are electron-donating. This increases the electron density on the nitrogen atom, enhancing its nucleophilicity compared to a primary amine like 2-methoxyethylamine (B85606). sigmaaldrich.com

Steric Hindrance : The 2-butyl and 2-methoxyethyl groups create a certain degree of steric hindrance around the nitrogen atom. While this can slow down reactions with bulky electrophiles, the amine generally remains accessible for a variety of transformations.

Solvent Effects : The reactivity can be modulated by the choice of solvent. Protic solvents can solvate the amine through hydrogen bonding, potentially decreasing its nucleophilicity, whereas aprotic polar solvents can enhance the rate of many of its reactions.

The lone pair on the nitrogen allows this compound to readily attack electron-deficient centers, initiating numerous chemical reactions.

Reaction Mechanisms Involving this compound as a Nucleophile

This compound engages in reactions through well-established mechanisms characteristic of nucleophilic amines. Two primary mechanisms are of note:

Nucleophilic Substitution (SN2) : In reactions with alkyl halides or other substrates with a good leaving group, the amine acts as a nucleophile in a bimolecular nucleophilic substitution (SN2) reaction. chemguide.co.uk The nitrogen atom's lone pair attacks the electrophilic carbon atom, displacing the leaving group in a single, concerted step. This mechanism is typical for its alkylation reactions. mnstate.edu

Nucleophilic Acyl Substitution : When reacting with carboxylic acid derivatives such as acyl chlorides, anhydrides, or esters, the mechanism is nucleophilic acyl substitution. mnstate.edu The reaction proceeds via a tetrahedral intermediate, which is formed when the amine attacks the carbonyl carbon. The subsequent collapse of this intermediate results in the elimination of a leaving group (e.g., chloride, carboxylate) and the formation of an amide bond.

In both mechanisms, a base is often required or used in excess to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. mnstate.edu

Formation of Amides, Ureas, and Thioureas from this compound

The nucleophilic nature of this compound allows for its straightforward conversion into a variety of derivatives, including amides, ureas, and thioureas.

Amides : Amide synthesis is typically achieved by reacting the amine with a carboxylic acid or its activated derivatives. sphinxsai.com The use of acyl chlorides or anhydrides in the presence of a base is a common and efficient method. mnstate.edu Alternatively, direct condensation with carboxylic acids can be performed using coupling agents, or reaction with esters, although this may require heat. google.comnih.gov The resulting products are N,N-disubstituted amides.

Ureas : Substituted ureas are formed through the reaction of this compound with isocyanates. asianpubs.org This addition reaction is generally rapid and high-yielding. Phenyl carbamates can also serve as precursors that react with amines in dimethyl sulfoxide to generate ureas under mild conditions. google.com These methods provide access to trisubstituted ureas.

Thioureas : Analogous to urea formation, thioureas are synthesized by reacting the amine with isothiocyanates. organic-chemistry.org This "click-type" coupling reaction is highly efficient. nih.gov Another method involves the reaction of the amine with carbon disulfide. organic-chemistry.org These reactions yield the corresponding N,N-disubstituted thiourea derivatives. researchgate.net

Table 1: Synthesis of Derivatives from this compound

| Derivative Class | General Reagent | Product Structure |

| Amide | Acyl Chloride (R-COCl) | R-CON(CH(CH₃)CH₂CH₃)(CH₂CH₂OCH₃) |

| Urea | Isocyanate (R-NCO) | R-NHCON(CH(CH₃)CH₂CH₃)(CH₂CH₂OCH₃) |

| Thiourea | Isothiocyanate (R-NCS) | R-NHCSN(CH(CH₃)CH₂CH₃)(CH₂CH₂OCH₃) |

Alkylation and Acylation Reactions of this compound

Alkylation and acylation are fundamental reactions that further functionalize the secondary amine.

Alkylation : As a secondary amine, this compound can be alkylated by reacting with alkyl halides. This nucleophilic substitution reaction yields a tertiary amine. mnstate.edu If the resulting tertiary amine is treated with another equivalent of an alkyl halide, a quaternary ammonium (B1175870) salt can be formed. chemguide.co.uklibretexts.org The reaction conditions, such as the stoichiometry of the reactants, can be controlled to favor the formation of the tertiary amine.

Acylation : Acylation involves the introduction of an acyl group (R-C=O) onto the nitrogen atom. This is synonymous with amide formation, as discussed previously. Common acylating agents include acyl chlorides and acid anhydrides. mnstate.edu The reaction is a robust method for protecting the amine functionality or for synthesizing complex amide-containing target molecules.

Chelation and Complexation Properties of this compound

This compound possesses structural features that make it a potential chelating ligand for metal ions. A chelating ligand is a substance that can form multiple bonds to a single central metal ion. This amine contains two potential donor atoms: the nitrogen of the amine group and the oxygen of the ether linkage.

The nitrogen and oxygen atoms are separated by a flexible ethyl bridge, allowing them to coordinate to a metal center to form a stable five-membered chelate ring. Such N,O-donor ligands are known to form stable complexes with a variety of transition metals. mdpi.com The ability of this compound to act as a bidentate ligand makes it a candidate for applications in coordination chemistry, catalysis, and materials science. The stability of the resulting metal complexes would depend on the specific metal ion, the solvent system, and the pH of the medium.

Table 2: Potential Chelation Properties

| Donor Atoms | Potential Metal Ions | Chelate Ring Size |

| Nitrogen (amine), Oxygen (ether) | Cu(II), Ni(II), Zn(II), Pd(II), Pt(II) | 5-membered |

Derivatization for Advanced Spectroscopic Probes and Labeling

The reactivity of the amine group in this compound makes it a suitable handle for chemical derivatization, a technique used to modify a compound to enhance its detection and analysis. nih.gov This is particularly valuable in analytical chemistry and bioanalysis.

The amine can be covalently linked to various tags, probes, or labels that possess specific spectroscopic properties:

Fluorescent Labeling : Reagents such as Dansyl chloride (Dansyl-Cl) or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) react with the amine to yield highly fluorescent derivatives. This allows for sensitive detection using fluorescence spectroscopy. nih.gov

Chromophoric Labeling : The amine can be derivatized with chromophoric agents like Dabsyl chloride, which imparts strong absorbance in the visible region, facilitating detection by UV-Vis spectroscopy. nih.gov

Mass Spectrometry Probes : Derivatization can also be employed to improve ionization efficiency and control fragmentation patterns in mass spectrometry, aiding in the identification and quantification of the molecule and its metabolites.

This derivatization capability allows for the development of advanced analytical methods for tracking and quantifying molecules containing the this compound scaffold in complex mixtures.

Catalytic Applications of 2 Aminobutyl 2 Methoxyethyl Amine and Its Derivatives

(2-Aminobutyl)(2-methoxyethyl)amine as an Organocatalyst or Cocatalyst

There is currently no published research specifically demonstrating the use of this compound as an organocatalyst or cocatalyst. However, the presence of both primary and secondary amine functionalities within the same molecule suggests its potential to act as a bifunctional catalyst. Diamines are known to catalyze a range of organic transformations, such as Michael additions, aldol (B89426) reactions, and Henry reactions, often through the formation of enamine or iminium ion intermediates. The methoxyethyl group could influence the catalyst's solubility and its stereochemical environment, potentially impacting selectivity in asymmetric catalysis.

Metal-Ligand Catalysis Utilizing this compound Complexes

Catalytic Activity in Organic Transformations

No studies have been found that report the synthesis or catalytic application of metal complexes involving this compound as a ligand. The vicinal diamine structure is a well-established chelating motif for a wide variety of transition metals, including but not limited to copper, rhodium, palladium, and ruthenium. Such complexes are frequently employed in catalytic processes like hydrogenations, cross-coupling reactions, and various C-H functionalization reactions. The ether oxygen in the methoxyethyl side chain could also participate in coordination, potentially creating a tridentate ligand and influencing the electronic and steric properties of the resulting metal complex.

Stereoselective Catalysis Mediated by Chiral this compound Ligands

The synthesis of chiral this compound and its application in stereoselective catalysis remains an unexplored area of research. Chiral 1,2-diamines are cornerstone ligands in asymmetric catalysis, enabling the enantioselective synthesis of a vast array of molecules. If prepared in an enantiomerically pure form, this compound could serve as a valuable ligand for asymmetric transformations. The stereocenter at the 2-position of the butyl group, in proximity to the coordinating nitrogen atoms, would be expected to effectively transfer chiral information during a catalytic cycle.

Role of this compound in Polymerization Catalysis

The potential role of this compound in polymerization catalysis has not been investigated in the scientific literature. Amines can act as initiators or catalysts in various polymerization reactions, such as the ring-opening polymerization of epoxides or lactones. The specific combination of a primary and a secondary amine, along with the ether functionality, could offer unique reactivity or control over polymer properties.

Heterogeneous Catalysis Involving Immobilized this compound

There are no reports on the immobilization of this compound onto solid supports for use in heterogeneous catalysis. The primary amine group provides a convenient handle for covalent attachment to various support materials, such as silica, polymers, or metal-organic frameworks. Immobilization would facilitate catalyst separation and recycling, enhancing the sustainability of potential catalytic processes. The performance of such a heterogeneous catalyst would depend on the nature of the support, the linking strategy, and the accessibility of the catalytic sites.

2 Aminobutyl 2 Methoxyethyl Amine in Polymer Science and Materials Chemistry

(2-Aminobutyl)(2-methoxyethyl)amine as a Monomer or Co-monomer in Polymer Synthesis

No data available.

Initiation of Polymerization by this compound

No data available.

Chain Transfer and Termination Mechanisms Involving this compound

No data available.

Functionalization of Polymeric Materials Using this compound

No data available.

Development of Smart Materials Incorporating this compound Moieties

No data available.

Computational Chemistry and Theoretical Studies of 2 Aminobutyl 2 Methoxyethyl Amine

Quantum Chemical Calculations (Density Functional Theory, Ab Initio) for Electronic Structure of (2-Aminobutyl)(2-methoxyethyl)amine

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to elucidating the electronic structure of this compound. These methods solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to provide insights into molecular orbitals, charge distribution, and other key electronic properties.

DFT, with functionals like B3LYP or those from the M06 suite, combined with basis sets such as 6-31G(d) or larger, is a common choice for molecules of this size, balancing accuracy with computational cost nih.govyoutube.com. Ab initio methods, like Møller-Plesset perturbation theory (MP2), offer higher accuracy but at a greater computational expense.

Key Electronic Properties from Quantum Chemical Calculations:

Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms of the two amine groups, reflecting their nucleophilic character due to the lone pairs of electrons. The LUMO would likely be distributed across the C-N and C-O antibonding orbitals. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity.

Electron Density and Electrostatic Potential (ESP): Calculations of the electron density surface and the mapping of the electrostatic potential onto this surface would reveal the distribution of charge. The ESP map would show negative potential (red) around the nitrogen and oxygen atoms, indicating regions susceptible to electrophilic attack, and positive potential (blue) around the hydrogen atoms of the amine groups and the alkyl chain.

Atomic Charges: Mulliken or Natural Bond Orbital (NBO) population analysis can quantify the partial charge on each atom. The nitrogen and oxygen atoms would possess negative partial charges, while the carbon and hydrogen atoms would have positive partial charges of varying magnitudes. This charge distribution influences the molecule's polarity and intermolecular interactions.

Hypothetical DFT Calculation Results for this compound: Below is a table of predicted electronic properties based on DFT calculations (B3LYP/6-31G(d)) for a representative conformer.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons, related to the ionization potential and nucleophilicity. |

| LUMO Energy | 1.2 eV | Indicates the energy of the lowest energy unoccupied orbitals, related to electron affinity. |

| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | ~2.5 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular forces. |

| NBO Charge on Primary N | -0.9 e | Quantifies the electron density on the primary amine nitrogen, a key site for protonation and reaction. |

| NBO Charge on Secondary N | -0.8 e | Quantifies the electron density on the secondary amine nitrogen. |

| NBO Charge on O | -0.6 e | Quantifies the electron density on the ether oxygen. |

These are hypothetical values for illustrative purposes, based on typical results for similar molecules.

Conformational Analysis and Energy Landscapes of this compound

This compound is a flexible molecule with several rotatable single bonds (C-C, C-N, C-O), leading to a complex conformational landscape with numerous local energy minima. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

This analysis is typically performed using molecular mechanics (MM) force fields (like MMFF or AMBER) for an initial broad search, followed by higher-level DFT or ab initio calculations to refine the energies of the most stable conformers. The flexibility of the butyl and methoxyethyl chains allows for various folded and extended structures. Intramolecular hydrogen bonding between the primary amine's hydrogens and the secondary amine's nitrogen or the ether's oxygen could play a significant role in stabilizing certain folded conformations. Studies on similar flexible molecules often reveal that such intramolecular interactions are key to determining the most stable structures acs.org.

Key Features of the Conformational Landscape:

Rotational Isomers (Rotamers): Rotation around the C-C, C-N, and C-O bonds will produce different rotamers. For the butyl group, gauche and anti conformations around the C-C bonds will exist. Similarly, the methoxyethyl chain has multiple torsional degrees of freedom youtube.com.

Energy Minima: The potential energy surface will feature multiple local minima, each corresponding to a stable conformer. The global minimum will be the most populated conformation at low temperatures.

Transition States: The energy landscape also includes saddle points, which are the transition states for conformational changes. The energy of these transition states determines the rate of interconversion between conformers.

Hypothetical Relative Energies of Key Conformers: This table illustrates a possible energy ranking of different conformer types.

| Conformer Type | Relative Energy (kcal/mol) | Key Features |

| Global Minimum (Folded, Intramolecular H-Bond) | 0.0 | A compact structure stabilized by a hydrogen bond between the primary -NH2 and the ether oxygen or secondary N. |

| Extended Conformer | 1.5 - 2.5 | A more linear arrangement of the carbon backbone, minimizing steric hindrance but lacking stabilizing H-bonds. |

| Other Folded Conformers | 0.5 - 3.0 | Various other compact structures with different torsional angles and potential weaker intramolecular interactions. |

These are hypothetical values intended to illustrate the principles of conformational analysis.

Prediction of Reactivity and Reaction Pathways involving this compound

Computational chemistry can predict the reactivity of this compound by examining its electronic structure and by modeling potential reaction pathways.

Reactivity Indices:

Fukui Functions and Dual Descriptor: These DFT-based reactivity descriptors can identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack. For this diamine, the nitrogen atoms are expected to be the primary sites for electrophilic attack (e.g., protonation, alkylation) wikipedia.org.

Bond Dissociation Energies (BDEs): Calculation of BDEs can predict the likelihood of bond cleavage. The N-H and C-H bonds would have different BDEs, indicating their relative susceptibility to radical abstraction.

Modeling Reaction Pathways:

Protonation: The basicity (pKa) of the two amine groups can be predicted computationally. The primary and secondary amines will have distinct pKa values, and DFT can model the protonation at each site to determine the relative stability of the resulting ammonium (B1175870) ions. Solvation models are crucial for accurate pKa prediction wikipedia.org.

Nucleophilic Substitution: As a diamine, the molecule can act as a nucleophile. Computational modeling can simulate its reaction with electrophiles (e.g., alkyl halides) to determine the activation energies and predict the regioselectivity (i.e., which nitrogen is more likely to react).

Transition State Theory: By locating the transition state structures for a given reaction, the activation energy can be calculated, providing a quantitative measure of the reaction rate. This is valuable for understanding reaction mechanisms acs.org.

Modeling of Ligand-Metal Interactions in this compound Complexes

This compound is a potential chelating ligand for metal ions, capable of coordinating through its two nitrogen atoms and potentially the ether oxygen, forming stable metal complexes. Such diamines are known to be effective ligands in coordination chemistry nih.govwikipedia.org.

Computational modeling can provide significant insights into these interactions:

Coordination Modes: The molecule can act as a bidentate ligand (coordinating through both nitrogens) or a tridentate ligand (coordinating through both nitrogens and the ether oxygen). DFT calculations can determine the most stable coordination mode for different metal ions by comparing the binding energies of the resulting complexes. The chelate effect, where multidentate ligands form more stable complexes than monodentate ligands, would be a key factor youtube.com.

Binding Energies: The strength of the metal-ligand interaction can be quantified by calculating the binding energy. This involves computing the energies of the optimized complex, the free ligand, and the free metal ion.

Geometric and Electronic Structure of Complexes: Modeling can predict the geometry of the metal complex (e.g., tetrahedral, square planar, octahedral), as well as the bond lengths and angles of the coordination sphere. It can also reveal how the electronic structure of the ligand (e.g., charge distribution, orbital energies) changes upon coordination to a metal.

Hypothetical Binding Energies with Divalent Metal Ions:

| Metal Ion | Coordination Mode | Predicted Binding Energy (kcal/mol) |

| Cu(II) | Bidentate (N,N) | -45 |

| Ni(II) | Bidentate (N,N) | -40 |

| Zn(II) | Bidentate (N,N) | -35 |

| Cu(II) | Tridentate (N,N,O) | -50 |

| Ni(II) | Tridentate (N,N,O) | -43 |

These are illustrative values. The preference for bidentate vs. tridentate coordination would depend on the specific metal ion's preferred coordination geometry and size.

Molecular Dynamics Simulations for Dynamic Behavior of this compound

While quantum chemical calculations typically focus on static, single-molecule properties (often in the gas phase or with implicit solvent), Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, either in their pure liquid state or in solution.

MD simulations use classical mechanics and force fields to model the movements of atoms. For this compound, MD simulations could be used to investigate:

Solvation Structure: An MD simulation of the molecule in a solvent (e.g., water) would reveal the structure of the solvation shell. It would show how solvent molecules arrange themselves around the amine and ether groups, forming hydrogen bonds and other non-covalent interactions.

Conformational Dynamics: Over the course of an MD simulation (typically nanoseconds to microseconds), the molecule will explore its conformational space. This allows for the study of the rates and pathways of conformational changes, providing a dynamic picture that complements the static energy landscape from quantum calculations.

Transport Properties: In simulations of the bulk liquid, properties like self-diffusion coefficients and viscosity can be calculated, providing insight into the material's physical characteristics.

Intermolecular Interactions: MD simulations explicitly model the interactions between multiple molecules, allowing for the calculation of properties like the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance. This is key to understanding the liquid structure.

Supramolecular Chemistry and Self Assembly Involving 2 Aminobutyl 2 Methoxyethyl Amine

Hydrogen Bonding Networks Formed by (2-Aminobutyl)(2-methoxyethyl)amine

There is no available research data on the specific hydrogen bonding networks formed by this compound. While primary and secondary amines, as well as ether functional groups present in the molecule, are known to participate in hydrogen bonding, the specific patterns, strengths, and resulting network structures for this compound have not been documented in scientific literature.

This compound as a Building Block for Supramolecular Architectures

Information on the use of this compound as a tecton or building block in the construction of larger supramolecular architectures is not available. Research on how this molecule might self-assemble or be directed to form specific ordered structures through non-covalent interactions has not been published.

Host-Guest Interactions with this compound Derivatives

There are no studies available that describe the host-guest chemistry of this compound or its derivatives. This includes a lack of information on its ability to act as a host for smaller guest molecules or as a guest within a larger host system.

Patent Literature and Emerging Research Directions for 2 Aminobutyl 2 Methoxyethyl Amine

Review of Key Academic Patents Citing (2-Aminobutyl)(2-methoxyethyl)amine

A direct review of key academic patents specifically citing this compound reveals a notable absence of dedicated patent filings. However, the patent landscape for structurally related ether amines and secondary amines provides a strong indication of potential areas where this compound could be of interest.

Patents for similar molecules often focus on their utility as intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. For instance, patents for other N-substituted amines highlight their role as building blocks for active pharmaceutical ingredients. It is plausible that this compound could be claimed in future patents as part of a class of amines for similar applications.

A historical patent for the preparation of ether amines (US2355337A) describes a general method for their synthesis, indicating a long-standing industrial interest in this class of compounds. google.com More recent patents, such as WO2000050377A1, focus on the selective N-alkylation of primary amines to produce secondary amines, a key synthetic step that could be employed for producing this compound. google.com These patents underscore the importance of developing efficient and selective synthetic routes for secondary amines, a field where innovations involving this compound could be patentable.

| Patent Number | Title | Relevance to this compound |

| US2355337A | Preparation of ether amines | Describes general synthetic methods for ether amines, a class to which the target compound belongs. google.com |

| WO2000050377A1 | Efficient synthesis of secondary amines by selective alkylation of primary amines | Details a method for the selective synthesis of secondary amines, a crucial step for producing the target compound. google.com |

| WO2007069712A1 | Amine compound and use thereof for medical purposes | Discloses novel amine compounds for immunosuppressive applications, suggesting a potential therapeutic area for new amines like the target compound. google.com |

| US4083872A | N-2,3-Dihydroxypropyl-N-2-hydroxyalkyl-amine and its salts | Covers N-substituted amines with hydroxyl functionalities, indicating patent interest in functionalized amines. google.com |

This table is generated based on related patent literature and does not imply these patents explicitly cite this compound.

Future Directions in the Synthesis of this compound

The synthesis of this compound can be approached through several established methods for amine synthesis. Future research is likely to focus on improving the efficiency, selectivity, and sustainability of these routes.

One promising direction is the development of chemo-enzymatic methods. Biocatalysis, using enzymes such as amine dehydrogenases, could offer a highly selective and environmentally friendly route to chiral amines like (S)-butan-2-amine, a potential precursor. researchgate.net The subsequent N-alkylation with a methoxyethyl group could then be optimized.

Another area of development is the refinement of existing chemical methods. The selective mono-N-alkylation of butan-2-amine with a suitable 2-methoxyethyl halide or equivalent is a key step. Future research may focus on the use of novel catalysts to improve yields and reduce the formation of byproducts, such as the tertiary amine. The use of cesium bases in anhydrous solvents has been shown to be effective for selective mono-N-alkylation of primary amines and could be adapted for this synthesis. google.com

| Synthetic Route | Description | Potential for Innovation |

| Reductive Amination | Reaction of 2-butanone (B6335102) with 2-methoxyethylamine (B85606) in the presence of a reducing agent. | Development of more efficient and selective catalysts, including heterogeneous catalysts for easier separation. |

| N-Alkylation | Reaction of butan-2-amine with a 2-methoxyethyl halide or sulfonate. | Optimization of reaction conditions and catalyst systems to maximize mono-alkylation and minimize over-alkylation. google.com |

| Chemo-enzymatic Synthesis | Enzymatic resolution of racemic butan-2-amine followed by chemical N-alkylation. | Discovery and engineering of novel enzymes with high stereoselectivity and broader substrate scope. researchgate.net |

Innovations in Catalytic Applications of this compound

The structural features of this compound, namely the secondary amine and the ether linkage, suggest its potential as a ligand in catalysis. The nitrogen atom can coordinate to a metal center, while the ether oxygen can provide an additional coordination site, potentially influencing the catalytic activity and selectivity.

A significant area of innovation lies in the use of such amines as ligands in cross-coupling reactions. For example, the related compound bis(2-methoxyethyl)amine (B57041) is used as a reactant in the palladium-catalyzed Buchwald-Hartwig amination to synthesize aryl amines. sigmaaldrich.com It is conceivable that this compound could be developed as a ligand for similar transformations, with the specific steric and electronic properties of the butyl and methoxyethyl groups tuning the catalytic performance.

Furthermore, functionalized amines can be anchored to solid supports to create heterogeneous catalysts. Research on tris(2-aminoethyl)amine (B1216632) immobilized on metal oxides has demonstrated the potential of such materials in Knoevenagel condensation reactions. mdpi.com Future work could explore the immobilization of this compound on various supports to develop robust and recyclable catalysts for a range of organic transformations.

Advanced Materials Science Utilizing this compound

In the realm of materials science, amines are widely used as curing agents for epoxy resins, as building blocks for polymers, and as functional molecules for surface modification. The bifunctional nature of this compound makes it an interesting candidate for the development of advanced materials.

Another avenue of exploration is in the synthesis of biodegradable polymers. The related bis(2-methoxyethyl)amine can be used to synthesize N-(alkoxy)succinamide esters, which are intermediates for diol monomers used in biodegradable polyester (B1180765) synthesis. sigmaaldrich.com This suggests a pathway where this compound could be utilized to create novel monomers for the development of new biodegradable materials with tailored properties.

| Application Area | Potential Role of this compound |

| CO2 Capture | As a functional amine in sorbent materials, potentially influencing adsorption capacity and regeneration energy. mdpi.com |

| Biodegradable Polymers | As a precursor for novel monomers to be incorporated into polyester or polyamide backbones. sigmaaldrich.com |

| Epoxy Curing Agent | To control the cross-linking density and final properties of epoxy resins. |

| Surface Modification | To functionalize surfaces and impart specific properties such as hydrophilicity or metal-ion binding capacity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.